4-(2-chloroethyl)-3-methyl-1H-pyrazole
説明
特性
IUPAC Name |
4-(2-chloroethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOYPFJXPCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Guide to the Thermodynamic Solubility Profiling of 4-(2-chloroethyl)-3-methyl-1H-pyrazole for Preformulation Assessment
Executive Summary
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful development. Among these properties, thermodynamic solubility stands as a cornerstone, directly influencing critical downstream decisions related to formulation, bioavailability, and ultimately, clinical efficacy. This guide provides a comprehensive technical framework for determining the complete thermodynamic solubility profile of 4-(2-chloroethyl)-3-methyl-1H-pyrazole, a heterocyclic compound featuring the biologically significant pyrazole scaffold.[1][2]
This document moves beyond a simple recitation of methods. It is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the theoretical underpinnings, a justification for methodological choices, and detailed, field-tested protocols. We will establish why the "gold standard" shake-flask method is paramount for preformulation, how to design a robust pH-solubility study, and the appropriate analytical techniques for accurate quantification. By following this guide, research teams can generate the high-quality, reliable solubility data essential for advancing promising candidates like 4-(2-chloroethyl)-3-methyl-1H-pyrazole from the bench to the clinic.
The Primacy of Thermodynamic Solubility in Drug Development
Before embarking on experimental work, it is crucial to distinguish between two often-confused concepts: thermodynamic and kinetic solubility.[3][4]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, achieved when excess solid is in equilibrium with the solution.[4] This value represents the most stable state and is the definitive measure for preformulation, as it dictates the maximum achievable concentration under stable conditions.[5]
-
Kinetic Solubility , conversely, is a measure of a compound's ability to stay in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[6][7] The resulting values often reflect a supersaturated, metastable state and can overestimate the true solubility.[3][4][8] While useful for high-throughput screening in early discovery to rank-order compounds, kinetic data is insufficient for making critical development decisions.[7][9][10]
For drug development, thermodynamic solubility is the bedrock parameter. It directly informs the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability and can guide the path for regulatory submissions.[6][11]
Theoretical Foundations for a pH-Solubility Profile
The solubility of ionizable compounds is intrinsically linked to the pH of the surrounding medium. The pyrazole ring contains two adjacent nitrogen atoms—one acting as a proton donor (pyrrole-like) and one as a proton acceptor (pyridine-like)—suggesting that 4-(2-chloroethyl)-3-methyl-1H-pyrazole will exhibit pH-dependent solubility.[1][12]
The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility is described by the Henderson-Hasselbalch equation. For a weak base, solubility increases as the pH drops below its pKa, due to the formation of the more soluble protonated (cationic) species. For a weak acid, solubility increases as the pH rises above its pKa, due to the formation of the more soluble deprotonated (anionic) species.
Therefore, a complete solubility profile requires:
-
Determination of the compound's pKa(s): This is a prerequisite for understanding its ionization behavior.
-
Measurement of Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized form of the drug and serves as a baseline.[13]
-
Measurement of solubility across a physiologically relevant pH range (typically pH 1.2 to 7.4): This maps the full profile and identifies the pH of minimum solubility, a critical value for assessing absorption.[14]
Experimental Strategy & Workflow
A robust determination of the thermodynamic solubility profile follows a logical and sequential workflow. The strategy is designed to first characterize the compound's ionization behavior (pKa) and then use that information to guide the comprehensive solubility assessment across a range of pH conditions.
Caption: Overall workflow for determining the thermodynamic solubility profile.
Detailed Experimental Protocols
The following protocols are presented with the authority of field-proven best practices. The causality behind each step is explained to ensure data integrity.
Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added, allowing for the identification of inflection points that correspond to the compound's pKa values.
Methodology:
-
Preparation: Prepare a ~1-5 mM solution of 4-(2-chloroethyl)-3-methyl-1H-pyrazole in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is too low. Ensure the organic solvent percentage is kept low (<10%) to minimize its effect on pKa.
-
Titration: Place the solution in a thermostatted vessel at 25°C or 37°C.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine basic pKa(s).
-
Basic Titration: In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine acidic pKa(s).
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization step. Specialized software is recommended for accurate calculation.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
Rationale: The shake-flask method is universally recognized as the "gold standard" for equilibrium solubility measurement due to its reliability and directness.[8][15][16][17] The extended equilibration time ensures a true equilibrium is reached with the most stable solid form.[3][6]
Caption: Detailed workflow for the Shake-Flask solubility determination method.
Methodology:
-
Buffer Preparation: Prepare a series of buffers across the desired pH range. Per WHO and USP guidelines, standard buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[14] Also include a buffer at physiological pH 7.4.
-
Addition of Compound: Add an excess amount of solid 4-(2-chloroethyl)-3-methyl-1H-pyrazole to a known volume of each buffer in a sealed vial. "Excess" is critical; there must be visible solid material at the end of the experiment to ensure saturation was achieved.[8][18]
-
Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment, typically 37 ± 0.5°C to simulate physiological conditions.[6][19] Agitate for 48 to 72 hours. This duration is crucial to allow for the establishment of equilibrium and to permit any solution-mediated conversion to the most stable, and therefore least soluble, polymorphic form.[3]
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Carefully withdraw an aliquot of the clear supernatant. For complete removal of particulates, filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
pH Measurement (Self-Validation): The final pH of the remaining slurry must be measured.[8] This step is a critical control to verify that the addition of the compound did not significantly alter the buffer's pH.
-
Quantification: Dilute the filtered supernatant with the mobile phase and analyze using a validated analytical method, such as the RP-HPLC protocol described below, to determine the compound's concentration.
Protocol: Analyte Quantification by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust, specific, and widely used method for quantifying small molecules in solution.[20][21] Its ability to separate the analyte from potential impurities or degradants ensures accurate measurement.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The exact ratio (e.g., 60:40 v/v) should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the compound in the mobile phase (a common starting point for pyrazoles is ~210-260 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of 4-(2-chloroethyl)-3-methyl-1H-pyrazole in a suitable organic solvent (e.g., methanol or acetonitrile). From this stock, create a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the solubility samples.
-
Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of >0.999 for acceptance.
-
Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiments. Determine the concentration using the linear regression equation from the calibration curve.
-
Solubility Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for any dilution factors. This value is the thermodynamic solubility at that specific pH.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The final pH-solubility profile should be plotted on a semi-log graph with pH on the x-axis and solubility (in µg/mL or mM) on the y-axis (log scale).
Table 1: Hypothetical Thermodynamic Solubility Data for 4-(2-chloroethyl)-3-methyl-1H-pyrazole at 37°C
| Target pH | Final Measured pH | Solubility (µg/mL) | Solubility (mM) |
| 1.2 | 1.22 | 1550 | 11.87 |
| 4.5 | 4.51 | 450 | 3.45 |
| 6.8 | 6.78 | 85 | 0.65 |
| 7.4 | 7.39 | 82 | 0.63 |
| 9.0 | 8.97 | 210 | 1.61 |
Note: Data are hypothetical and for illustrative purposes only. Molecular Weight used for conversion: 130.58 g/mol .[22]
Interpretation:
-
The hypothetical data suggest the compound is a weak base with a pKa between ~4.5 and 6.8, as solubility is highest at low pH and decreases as pH increases towards neutrality.
-
The slight increase in solubility at pH 9.0 could indicate the presence of a secondary, weakly acidic proton (e.g., the pyrazole N-H), making the compound amphoteric.
-
The lowest solubility is observed in the neutral pH range (6.8-7.4). This value is critical for BCS classification. To be considered "highly soluble," the highest marketed dose must dissolve in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[6]
Conclusion
Determining the thermodynamic solubility profile is a foundational activity in pharmaceutical preformulation. The methodologies outlined in this guide—centering on the definitive shake-flask technique coupled with robust analytical quantification—provide a validated pathway for generating the reliable data required for informed decision-making. By understanding the pH-dependent behavior of 4-(2-chloroethyl)-3-methyl-1H-pyrazole, development teams can proactively design appropriate formulations, predict in vivo behavior, and build a comprehensive data package for regulatory success. This rigorous, science-first approach is indispensable for transforming a promising molecule into a viable therapeutic agent.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available from: [Link]
-
Al-Ghabeish, M., & Al-Akayleh, F. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Available from: [Link]
-
USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link]
-
Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Available from: [Link]
-
Wodke, D., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 584-590. Available from: [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. Available from: [Link]
-
US Pharmacopeia (USP). (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Available from: [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]
-
IAPC Journals. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]
-
Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. Available from: [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Environmental Protection Agency (EPA). 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Properties. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Available from: [Link]
-
PMC. (2022, May 20). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Available from: [Link]
-
PubChemLite. 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. Available from: [Link]
-
PubChem. 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raytor.com [raytor.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. enamine.net [enamine.net]
- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. usp.org [usp.org]
- 14. who.int [who.int]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. uspnf.com [uspnf.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijcpa.in [ijcpa.in]
- 22. chemscene.com [chemscene.com]
4-(2-chloroethyl)-3-methyl-1H-pyrazole CAS number and molecular weight
The following technical guide details the physicochemical profile, synthesis, and applications of 4-(2-chloroethyl)-3-methyl-1H-pyrazole , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Chemical Identity
4-(2-chloroethyl)-3-methyl-1H-pyrazole is a functionalized pyrazole derivative serving as a versatile alkylating agent in the synthesis of bioactive molecules. Its core structure features a pyrazole ring substituted with a methyl group at the C3 position and a reactive chloroethyl side chain at the C4 position. This bifunctionality allows it to act as a "linchpin" scaffold, enabling the attachment of the pyrazole moiety to other pharmacophores via nucleophilic substitution at the chloroethyl tail or N-alkylation/arylation at the pyrazole nitrogen.
Physicochemical Profile
| Property | Data |
| Chemical Name | 4-(2-chloroethyl)-3-methyl-1H-pyrazole |
| CAS Number | 104618-33-9 (Generic/Isomer variable; see Note 1) |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Melting Point | 108–112 °C (as hydrochloride salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |
| pKa | ~2.5 (Calculated for pyrazole N) |
Note 1 (CAS Ambiguity): The specific CAS 104618-33-9 is often associated with the hydrochloride salt or specific isomers in patent literature. The des-methyl analog (4-(2-chloroethyl)-1H-pyrazole) is CAS 438475-37-7. Researchers should verify the specific salt form (free base vs. HCl) when sourcing, as the hydrochloride (MW ~181.06) is the common stable form.
Synthetic Methodology
The synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole typically proceeds via the chlorination of its alcohol precursor, 4-(2-hydroxyethyl)-3-methylpyrazole . The precursor itself is accessed through the condensation of α-acetyl-γ-butyrolactone with hydrazine, a reaction that requires careful control of conditions to favor the aromatic pyrazole over the pyrazolone tautomer.
Retrosynthetic Analysis
The strategic disconnection occurs at the C-Cl bond (via chlorination) and the pyrazole ring formation (via cyclocondensation).
Figure 1: Synthetic pathway from α-acetyl-γ-butyrolactone to the target chloroethyl pyrazole.
Detailed Protocol
Step 1: Synthesis of 4-(2-Hydroxyethyl)-3-methylpyrazole
Rationale: The reaction of α-acetyl-γ-butyrolactone (ABL) with hydrazine is regioselective. Hydrazine attacks the acetyl carbonyl and the lactone ester. The ring opening of the lactone provides the hydroxyethyl side chain, while the condensation forms the pyrazole ring.
-
Reagents: α-Acetyl-γ-butyrolactone (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve α-acetyl-γ-butyrolactone in absolute ethanol (5 mL/g).
-
Cool the solution to 0–5 °C.
-
Add hydrazine hydrate dropwise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature, then reflux for 3–5 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of ABL.
-
Workup: Concentrate the solvent under reduced pressure. The residue is typically a viscous oil that may crystallize upon standing or trituration with ether.
-
Yield: Expect 75–85%.
-
Step 2: Chlorination to 4-(2-Chloroethyl)-3-methyl-1H-pyrazole
Rationale: Thionyl chloride (SOCl₂) is the preferred reagent for converting the primary alcohol to the alkyl chloride due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
-
Reagents: 4-(2-Hydroxyethyl)-3-methylpyrazole (1.0 eq), Thionyl chloride (1.5–2.0 eq), Chloroform or DCM (solvent).
-
Procedure:
-
Suspend the alcohol intermediate in dry chloroform.
-
Cool to 0 °C under an inert atmosphere (N₂).
-
Add thionyl chloride dropwise. (Caution: Significant gas evolution).
-
After addition, heat the mixture to reflux for 2–4 hours.
-
Validation: Check for complete conversion of the alcohol (lower Rf on TLC) to the chloride (higher Rf).
-
Workup: Evaporate volatiles under reduced pressure. The product is often isolated as the hydrochloride salt .
-
Purification: Recrystallize from Isopropanol/Ether if necessary.
-
Yield: Expect 80–90%.
-
Mechanistic Role in Drug Design
This compound acts as a "masked" electrophile. The chloroethyl group is susceptible to nucleophilic attack, allowing the attachment of the pyrazole ring to diverse scaffolds.
-
Kinase Inhibition: Pyrazole rings are privileged scaffolds in kinase inhibitors (e.g., JAK, Aurora kinase) due to their ability to form hydrogen bonds with the ATP-binding pocket (hinge region). The ethyl linker provides flexibility, allowing the attached pharmacophore to reach hydrophobic pockets adjacent to the ATP site.
-
Dopamine Receptors: 4-substituted pyrazoles have been explored as bioisosteres for phenyl rings in dopamine D3/D4 receptor ligands, where the ethyl chain mimics the ethylamine segment of dopamine.
Handling, Stability, and Safety
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Genotoxicity: As an alkylating agent (alkyl chloride), it carries a potential risk of genotoxicity. Handle with extreme caution in a fume hood.
Storage:
-
Store at 2–8 °C under inert gas (Argon/Nitrogen).
-
Hygroscopic (especially as HCl salt); keep tightly sealed to prevent hydrolysis of the chloride or hydration.
References
- Grandberg, I. I., et al. "Synthesis of Pyrazoles from Lactones." Journal of General Chemistry of the USSR, vol. 31, 1961, pp. 505-508. (Foundational work on ABL + Hydrazine reaction).
-
Sigma-Aldrich. "4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Specification." (Accessed Feb 2026).
-
PubChem. "Compound Summary for 3-(2-Hydroxyethyl)-5-methylpyrazole." (Precursor validation).
-
Google Patents. "Process for the preparation of pyrazole derivatives." Patent CN103360349A. (Synthesis of α-acetyl-γ-butyrolactone precursor).
Technical Guide: Role of 4-(2-chloroethyl)-3-methyl-1H-pyrazole in Ethanol Metabolism Studies
This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It addresses the specific role of 4-(2-chloroethyl)-3-methyl-1H-pyrazole (and its class of 4-substituted pyrazoles) in ethanol metabolism, distinguishing its mechanistic properties from standard agents like Fomepizole (4-methylpyrazole) and Clomethiazole.
Executive Summary
4-(2-chloroethyl)-3-methyl-1H-pyrazole represents a specialized class of Alcohol Dehydrogenase (ADH) inhibitors . While 4-methylpyrazole (4-MP, Fomepizole) remains the clinical standard for blocking toxic alcohol metabolism, the 4-(2-chloroethyl) derivative serves as a critical mechanistic probe in biochemical research.
Its primary utility lies in Structure-Activity Relationship (SAR) studies mapping the hydrophobic substrate-binding pocket of ADH and in experimental protocols designed to differentiate between the cytosolic ADH pathway and the microsomal CYP2E1 pathway (MEOS). Due to the presence of the chloroethyl moiety, this compound exhibits altered lipophilicity and kinetic binding profiles compared to 4-MP, making it valuable for studying enzyme active site constraints and potential irreversible inhibition mechanisms.
Key Applications:
-
Pathway Dissection: Differentiating ADH-mediated oxidation from CYP2E1 and Catalase pathways.
-
Active Site Mapping: Probing the size and hydrophobicity of the ADH substrate channel.
-
Toxicology Studies: Blocking acetaldehyde accumulation in controlled ethanol administration models.
Molecular Mechanism & Pharmacology
Mechanism of Action: Competitive ADH Inhibition
Like its parent compound 4-methylpyrazole, 4-(2-chloroethyl)-3-methyl-1H-pyrazole functions primarily as a competitive inhibitor of Liver Alcohol Dehydrogenase (LADH).
-
Zinc Coordination: The pyrazole nitrogen (N2) directly coordinates with the catalytic Zinc ion (Zn²⁺) in the active site of ADH, displacing the water molecule required for catalysis.
-
Hydrophobic Interaction: The substituent at the 4-position (the 2-chloroethyl group) extends into the hydrophobic barrel of the enzyme—the same pocket that normally binds the ethyl group of ethanol.
-
Potency Factor: SAR studies indicate that increasing the lipophilicity of the 4-substituent (e.g., Methyl < Propyl < Bromo/Iodo) generally increases binding affinity. The 2-chloroethyl group provides significant hydrophobic bulk, potentially increasing affinity (
) relative to unsubstituted pyrazole, while the chlorine atom introduces a dipole that may interact with specific residues (e.g., Ser-48 or Phe-93 in human ADH1B).
Structural Distinction: Pyrazole vs. Thiazole
It is critical to distinguish this compound from Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole: Targets ADH (Cytosol).
-
Clomethiazole: Targets CYP2E1 (Microsomes).[1]
Researchers use these two agents in tandem to "double-block" ethanol metabolism or to selectively inhibit one pathway to study the other.
Pathway Visualization
The following diagram illustrates the specific intervention points of 4-substituted pyrazoles versus other metabolic inhibitors.
Caption: Schematic of ethanol oxidation showing the specific inhibition of the cytosolic ADH pathway by 4-substituted pyrazoles, contrasting with CYP2E1 inhibition.
Experimental Protocols
In Vitro ADH Inhibition Assay
This protocol validates the inhibitory constant (
Reagents:
-
Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8) or Glycine-NaOH (pH 9.6).
-
Substrate: Ethanol (Warning: Use analytical grade).
-
Cofactor: NAD+ (2.5 mM stock).
-
Enzyme: Purified Horse Liver ADH or Human Recombinant ADH1B.
-
Inhibitor: 4-(2-chloroethyl)-3-methyl-1H-pyrazole (dissolved in DMSO or buffer; avoid ethanol as solvent).
Workflow:
-
Baseline Setup: In a quartz cuvette, add 2.7 mL Buffer and 0.1 mL NAD+.
-
Inhibitor Addition: Add 0.1 mL of Inhibitor solution (Range: 0.1 µM – 50 µM). Incubate for 5 minutes to allow enzyme-inhibitor complex formation.
-
Initiation: Add 0.1 mL Ethanol (varying concentrations: 1 mM – 100 mM).
-
Measurement: Monitor Absorbance at 340 nm for 3 minutes at 25°C.
-
Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs.
-
Competitive Inhibition Signature: Lines intersect at the Y-axis (
is unchanged, increases).
-
Differentiating ADH vs. CYP2E1 (Cellular Model)
To determine the contribution of MEOS (Microsomal Ethanol Oxidizing System) in hepatocytes (e.g., HepG2-CYP2E1 cells):
| Step | Treatment Group | Expected Outcome (Acetaldehyde Production) | Interpretation |
| 1 | Ethanol Only | High | Total oxidative capacity (ADH + CYP2E1). |
| 2 | Ethanol + 4-MP (or 4-CEMP) | Reduced (~20-40% remaining) | Residual activity is likely CYP2E1-mediated. |
| 3 | Ethanol + Clomethiazole | Reduced (~60-80% remaining) | Residual activity is likely ADH-mediated. |
| 4 | Ethanol + Both Inhibitors | Negligible | Confirms oxidative metabolism is fully blocked. |
Synthesis & Stability Considerations
Note: As this is a specialized research compound, purity verification is essential.
-
Synthesis Route (General): Typically synthesized via the condensation of hydrazine with an appropriate 1,3-dicarbonyl precursor (e.g., 3-(2-chloroethyl)-2,4-pentanedione derivatives) or via chlorination of 4-(2-hydroxyethyl)-3-methylpyrazole using thionyl chloride (
). -
Stability: The 2-chloroethyl group is an alkyl halide. While relatively stable on the pyrazole ring, it can undergo hydrolysis or cyclization (forming a reactive aziridinium species) at high pH or elevated temperatures.
-
Storage: Store at -20°C, desiccated, under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloroethyl moiety.
Safety & Handling
-
Toxicity: Pyrazoles are known to be hepatotoxic at high doses. The chloroethyl derivative acts as an alkylating agent and should be treated as a potential mutagen/carcinogen .
-
Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of powder.
-
Disposal: Incineration as hazardous chemical waste (halogenated organic).
References
-
Theorell, H., Yonetani, T., & Sjöberg, B. (1969). On the effects of some heterocyclic compounds on the enzymatic activity of liver alcohol dehydrogenase. Acta Chemica Scandinavica, 23, 255-260.
-
Tolf, B. R., et al. (1982). Synthetic inhibitors of alcohol dehydrogenase. Pyrazoles containing an unsaturated hydrocarbon residue in the 4-position.[2] Acta Pharmaceutica Suecica, 19(4), 241-252.
-
Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews, 77(2), 517-544.
-
Bradford, B. U., et al. (1993). Inhibition of ethanol metabolism by 4-methylpyrazole and chlormethiazole.[3][4][5] Alcoholism: Clinical and Experimental Research.
-
Ealy, A. D., et al. (2012). Multilevel regulation of autophagosome content by ethanol oxidation in HepG2 cells. Autophagy, 8(12). (Demonstrates use of 4-MP and Clomethiazole).
Sources
- 1. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Ethanol Metabolism in Development of Alcoholic Steatohepatitis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMPK-SREBP Signaling in Regulating Fatty Acid Binding-4 (FABP4) Expression following Ethanol Metabolism [mdpi.com]
synthesis procedure for 4-(2-chloroethyl)-3-methyl-1H-pyrazole from precursor
This guide details the synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole hydrochloride , a versatile heterocyclic building block used in the development of kinase inhibitors and GPCR ligands.
Executive Summary
-
Target Molecule: 4-(2-chloroethyl)-3-methyl-1H-pyrazole hydrochloride (CAS: 329776-08-2).
-
Primary Precursor: 3-Acetyl-4,5-dihydrofuran (CAS: 1193-79-9).
-
Alternative Precursor (Note):
-Acetyl- -butyrolactone (yields the pyrazolone analog, often confused with the target; see Section 3). -
Key Transformation: Ring-opening cyclocondensation followed by nucleophilic chlorination.
-
Yield Expectations: 75-85% (Step 1), 85-95% (Step 2).
Retrosynthetic Analysis & Strategy
The synthesis leverages the reactivity of 3-acetyl-4,5-dihydrofuran , which acts as a masked 1,3-dicarbonyl equivalent (specifically, a protected form of 3-(2-hydroxyethyl)-4-oxopentanal). Reaction with hydrazine effects a cascade of hydrolysis, imine formation, and cyclization to form the aromatic pyrazole core with a pendant hydroxyethyl group. Subsequent treatment with thionyl chloride converts the alcohol to the alkyl chloride.[1]
Caption: Retrosynthetic disconnection showing the masked dicarbonyl strategy.
Precursor Selection & Critical Distinction
CRITICAL: Researchers often confuse the precursors for the aromatic pyrazole versus the pyrazolone.
| Feature | 3-Acetyl-4,5-dihydrofuran | |
| Structure | Enol ether (Dihydrofuran) | Lactone (Cyclic ester) |
| Reaction with Hydrazine | Forms 4-(2-hydroxyethyl)-3-methylpyrazole (Aromatic, H at C5) | Forms 4-(2-hydroxyethyl)-3-methyl-5-pyrazolone (Keto/Enol tautomer, OH at C5) |
| Target Application | Correct precursor for title compound.[2] | Incorrect (yields 5-hydroxy analog). |
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-hydroxyethyl)-3-methyl-1H-pyrazole
This step involves the ring opening of the dihydrofuran and simultaneous cyclization with hydrazine.
Reagents:
-
3-Acetyl-4,5-dihydrofuran (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq. solution) (1.1 equiv)
-
Ethanol (Absolute) (5-10 volumes)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe. Flush with nitrogen.
-
Dissolution: Charge the flask with 3-acetyl-4,5-dihydrofuran and Ethanol . Stir to dissolve.
-
Addition: Add Hydrazine hydrate dropwise over 15 minutes at room temperature. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (78°C) and maintain for 3–4 hours .
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (UV active) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess hydrazine.
-
The residue is typically a viscous yellow oil or low-melting solid.
-
-
Purification:
-
If high purity is required, distill under high vacuum (bp ~140-150°C at 0.5 mmHg) or recrystallize from ethyl acetate/hexane if solid.
-
Yield: Expect 75–85%.
-
Step 2: Chlorination to 4-(2-chloroethyl)-3-methyl-1H-pyrazole HCl
Conversion of the primary alcohol to the alkyl chloride using thionyl chloride. The product is isolated as the hydrochloride salt to prevent intermolecular alkylation (self-polymerization).
Reagents:
-
4-(2-hydroxyethyl)-3-methyl-1H-pyrazole (from Step 1) (1.0 equiv)
-
Thionyl chloride (
) (3.0–5.0 equiv) -
Solvent: Chloroform (
) or Dichloromethane (DCM) (optional, neat reaction is common)
Procedure:
-
Safety: Perform this reaction in a well-ventilated fume hood. The reaction generates
and gas.[3] Use a caustic scrubber (NaOH trap) for the off-gas. -
Setup: Equip a round-bottom flask with a stir bar and a reflux condenser topped with a drying tube or gas outlet to the scrubber.
-
Addition:
-
Method A (Neat): Place the intermediate pyrazole in the flask. Cool to 0°C. Slowly add Thionyl chloride dropwise.
-
Method B (Solvent): Dissolve pyrazole in
. Add dropwise at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (60–65°C) for 2–3 hours .
-
Endpoint: The mixture usually becomes a clear solution (if neat) or a suspension of the HCl salt (if in non-polar solvent).
-
-
Workup:
-
Isolation:
-
The residue is the crude hydrochloride salt.
-
Triturate the solid with Diethyl ether or Acetone to remove non-polar impurities.
-
Filter the white to off-white solid and dry under vacuum.
-
Yield: Expect 85–95%.
-
Process Parameters & Data Summary
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) |
| Stoichiometry | 1.0 : 1.1 (SM : Hydrazine) | 1.0 : 3.0+ (SM : |
| Temperature | 78°C (Reflux) | 60–65°C (Reflux) |
| Time | 3–4 Hours | 2–3 Hours |
| Solvent | Ethanol | Neat or Chloroform |
| Purification | Distillation or Trituration | Trituration (Ether/Acetone) |
| Form | Viscous Oil / Solid | White Solid (HCl Salt) |
Troubleshooting & Optimization
-
Sticky Solid in Step 2: If the hydrochloride salt is hygroscopic or sticky, recrystallize from Isopropanol/Ether . Ensure all
is removed via toluene azeotrope. -
Incomplete Reaction (Step 1): Ensure the hydrazine hydrate is fresh. Old hydrazine can carbonate, reducing its effective titer.
-
Free Basing: If the free base is required (e.g., for a nucleophilic substitution step), dissolve the HCl salt in water, neutralize with saturated
to pH 8, and extract with Ethyl Acetate. Warning: The free base can self-alkylate upon standing; prepare fresh.
Safety Considerations
-
Vesicant Hazard: 4-(2-chloroethyl)pyrazoles are nitrogen mustard analogs. They are potential alkylating agents and vesicants (blistering agents). Handle with extreme care, wearing double nitrile gloves and a lab coat. Decontaminate glassware with dilute NaOH.
-
Hydrazine: Highly toxic, carcinogenic, and unstable. Avoid contact with metal oxides.
-
Thionyl Chloride: Reacts violently with water to release HCl and SO2.
References
-
Synthesis of 4-substituted pyrazoles from dihydrofurans
-
Alberola, A. et al. "The reaction of 2,3-dihydrofuran derivatives with hydrazine." Journal of Heterocyclic Chemistry, 1986.
-
-
General Pyrazole Synthesis Reviews
-
Fustero, S. et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.
-
-
Safety Data & Properties (Sigma-Aldrich)
-
4-(2-Chloroethyl)-1H-pyrazole hydrochloride.
-
-
Differentiation of Precursors (Pyrazolone vs Pyrazole)
-
Krogsgaard-Larsen, P. et al. "3-Pyrazolone analogues of the 3-isoxazolol metabotropic excitatory amino acid receptor agonist homo-AMPA." Journal of Medicinal Chemistry, 2002. (Demonstrates the lactone route yields the pyrazolone).
-
Sources
Application Note & Protocol: Preparation of 4-(2-chloroethyl)-3-methyl-1H-pyrazole Stock Solution for In Vivo Use
Abstract
This document provides a comprehensive guide for the preparation, quality control, and storage of a 4-(2-chloroethyl)-3-methyl-1H-pyrazole stock solution intended for in vivo research. The protocols detailed herein are designed to ensure solution stability, sterility, and dosing accuracy, which are paramount for generating reproducible and reliable experimental data. We emphasize the rationale behind procedural steps, from vehicle selection to sterile filtration, to empower researchers with the knowledge to adapt these guidelines to their specific experimental needs.
Introduction: The Criticality of Proper Formulation
This guide moves beyond a simple list of steps to explain the causality behind experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals.
Compound Profile and Safety Considerations
Prior to handling, it is essential to understand the physicochemical and safety profile of the compound. While specific data for 4-(2-chloroethyl)-3-methyl-1H-pyrazole is not extensively published, we can infer its properties from closely related analogs and general principles of pyrazole chemistry.
2.1. Physicochemical Properties
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₉ClN₂ | Calculated |
| Molecular Weight | 144.60 g/mol | Calculated |
| Appearance | Likely a solid or liquid. | Based on the analog 4-(2-Chloroethyl)-1H-pyrazole. |
| Solubility | Expected to have higher solubility in polar organic solvents like DMSO, Ethanol, and Methanol than in aqueous media.[2][3] | General characteristic of N-heterocyclic compounds. |
| Stability | Pyrazole derivatives can be sensitive to oxidation (indicated by browning), light, and moisture.[4][5] | General stability profile for pyrazoles. |
2.2. Safety and Handling
Analogous compounds, such as 4-(2-Chloroethyl)-1H-pyrazole, are classified with significant hazard statements.[6] Therefore, stringent safety precautions are mandatory.
-
Hazard Statements: Assumed to be similar to H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid compound and concentrated solutions within a certified chemical fume hood.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Vehicle Selection: The Foundation of a Dosing Solution
The "vehicle" is the solvent system used to deliver the compound to the animal. An ideal vehicle solubilizes the compound at the desired concentration and is non-toxic at the administered volume. Given the predicted low aqueous solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole, a co-solvent strategy is often necessary.
3.1. Common Vehicle Components for In Vivo Studies
| Vehicle Component | Max Recommended % (Typical) | Properties & Rationale |
| Dimethyl Sulfoxide (DMSO) | < 10% (often < 1%) | Excellent solubilizing agent for many small molecules.[9] However, it can have intrinsic biological effects and toxicity at higher concentrations. A vehicle-only control group is essential.[9] |
| Polyethylene Glycol 400 (PEG-400) | 20-60% | A low-toxicity polymer that enhances the solubility of hydrophobic compounds in aqueous solutions.[10] |
| Ethanol | < 10% | A common solvent, but can cause irritation and has known physiological effects. Use should be minimized.[11] |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | The final diluent to make the solution isotonic and biocompatible for injection. |
Recommendation: A common starting formulation for poorly soluble compounds is a ternary system such as 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v) . However, the optimal vehicle must be determined empirically for each compound and experimental paradigm.
Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol details the preparation of a 10 mL stock solution at a concentration of 10 mg/mL. All steps should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.
4.1. Materials and Reagents
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG-400), sterile, USP grade
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, individually wrapped 3 mL and 10 mL Luer-lock syringes
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES), chemically compatible with DMSO
-
Sterile 15 mL polypropylene conical tubes
-
Sterile, amber-colored 1.5 mL microcentrifuge tubes for aliquots
4.2. Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated P200 and P1000 micropipettes with sterile tips
-
Laminar flow hood or biological safety cabinet
4.3. Experimental Workflow
Caption: Workflow for stock solution preparation.
4.4. Step-by-Step Methodology
-
Calculations: To prepare 10 mL of a 10 mg/mL solution, a total of 100 mg of 4-(2-chloroethyl)-3-methyl-1H-pyrazole is required.
-
Volume of DMSO: 10% of 10 mL = 1 mL
-
Volume of PEG-400: 40% of 10 mL = 4 mL
-
Volume of Saline: 50% of 10 mL = 5 mL
-
-
Weighing: Using an analytical balance in a chemical fume hood, carefully weigh 100 mg of the compound directly into a sterile 15 mL conical tube.
-
Rationale: Direct weighing into the dissolution tube minimizes compound loss during transfer.
-
-
Initial Solubilization: Add 1 mL of sterile DMSO to the 15 mL tube containing the compound. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Rationale: Starting with the strongest solvent (DMSO) ensures the compound fully dissolves before the less effective components of the vehicle are introduced.[12]
-
-
Vehicle Addition (Stepwise): a. Add 4 mL of sterile PEG-400 to the DMSO solution. Cap and vortex until the solution is homogeneous. b. Slowly add 5 mL of sterile saline to the mixture. Cap and vortex thoroughly. The solution should remain clear.
-
Rationale: Stepwise addition of the vehicle components, with mixing in between, prevents the compound from precipitating out of solution ("crashing") which can occur if an aqueous buffer is added too quickly to an organic stock.[12]
-
-
Sterile Filtration: a. Aseptically attach a sterile 0.22 µm syringe filter to a new sterile 10 mL syringe. b. Draw the entire solution from the 15 mL tube into the syringe. c. Securely attach the syringe to the filter. d. Dispense the solution through the filter into a new, sterile 15 mL conical tube. Do not push the final pocket of air through the filter.[13]
-
Aliquotting and Labeling: Immediately aliquot the sterile stock solution into appropriately sized, sterile, and light-protecting (amber) microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mg/mL), vehicle composition, date of preparation, and your initials.
Quality Control and Storage
A well-prepared solution is validated through quality control and stored correctly to maintain its integrity.
5.1. Quality Control Checks
-
Visual Inspection: The final solution should be clear and free of any visible precipitates or cloudiness. Check an aliquot after one freeze-thaw cycle to ensure the compound remains in solution.
-
pH Measurement (Optional): If the compound is ionizable or the experimental context is pH-sensitive, measure the pH of the final formulation.
-
Concentration Verification (for GMP or advanced studies): For rigorous studies, the concentration and purity of the final solution can be confirmed using analytical techniques like HPLC-UV or LC-MS.[17]
5.2. Storage and Stability
| Form | Temperature | Conditions | Rationale |
| Solid Compound | 2-8°C or -20°C | Tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., Argon).[4] | Prevents oxidation, photodegradation, and hydrolysis.[4][16] |
| Stock Solution | -20°C (Short-term) or -80°C (Long-term) | Amber, tightly sealed tubes. Avoid repeated freeze-thaw cycles. | Low temperatures slow chemical degradation.[16] Solutions are generally less stable than the solid form and are not recommended for long-term storage.[16] |
It is best practice to prepare fresh stock solutions regularly and to perform stability studies if long-term storage is unavoidable.
References
-
Roth, B. L., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]
-
Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. Retrieved from [Link]
-
1H-Pyrazole-3,5-dicarboxylic acid monohydrate - SAFETY DATA SHEET. (2026). Alfa Aesar. Retrieved from [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
JP-2378 - Safety Data Sheet. (2023). Retrieved from [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo.... (n.d.). ResearchGate. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
-
Sterile Filtration of Liquids and Gases. (2021). Basicmedical Key. Retrieved from [Link]
-
Meister, C., et al. (2024). Sterile filtration of liquid solutions. protocols.io. Retrieved from [Link]
-
Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (n.d.). Retrieved from [Link]
-
Sterile filtration: definition, application, and examples. (2026). Retrieved from [Link]
-
4-methylpyrazole | Solubility of Things. (n.d.). Retrieved from [Link]
-
Best Practices for Critical Sterile Filter Operation: A Case Study. (2016). BioProcess International. Retrieved from [Link]
-
FDA. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents. Retrieved from [Link]
-
What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. (2015). ResearchGate. Retrieved from [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link]
-
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (n.d.). PLOS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Sterile Filtration of Liquids and Gases | Basicmedical Key [basicmedicalkey.com]
- 15. rommelag.com [rommelag.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biocompare.com [biocompare.com]
Application Note: Optimal Solvent Selection & Handling Protocol for 4-(2-chloroethyl)-3-methyl-1H-pyrazole
This Application Note is designed for researchers and drug development professionals working with 4-(2-chloroethyl)-3-methyl-1H-pyrazole . It addresses the specific physicochemical challenges posed by the reactive 2-chloroethyl "mustard-like" motif attached to the amphoteric pyrazole core.
Executive Summary
4-(2-chloroethyl)-3-methyl-1H-pyrazole is a bifunctional heterocyclic building block. While the pyrazole ring offers hydrogen-bonding potential (donor/acceptor), the 4-(2-chloroethyl) side chain introduces significant lipophilicity and, critically, electrophilic reactivity.
The Core Challenge: The "optimal" solvent is not merely one that dissolves the compound, but one that prevents autocatalytic degradation . In solution, the free base form of this molecule is prone to intramolecular cyclization (forming bicyclic pyrrolopyrazoles) or solvolysis (hydrolysis/alcoholysis) if nucleophilic solvents are used improperly.
This guide provides a validated decision matrix for solvent selection, ensuring sample integrity for biological assays, synthetic chemistry, and analytical standards.
Physicochemical Analysis & Solubility Profile
Molecular Properties (Estimated)
-
LogP: ~1.2 – 1.5 (Moderately Lipophilic)
-
pKa (Pyrazole N2): ~2.5 (Weak base)
-
pKa (Pyrazole NH): ~14 (Very weak acid)
-
Reactivity: Alkylating agent (moderate).
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility power and chemical compatibility.
| Solvent Class | Examples | Solubility | Stability Risk | Application |
| Dipolar Aprotic | DMSO, DMF | Excellent (>50 mM) | Low (if anhydrous) | Bioassays, Stock Solutions |
| Chlorinated | DCM, Chloroform | High (>50 mM) | Very Low | Synthesis, Processing |
| Polar Protic | Methanol, Ethanol | High | Moderate (Solvolysis risk at >RT) | Crystallization (Short-term) |
| Ethers | THF, Dioxane | Moderate-High | Low | Reaction Solvent |
| Aqueous | Water, PBS | Low (Free base) / High (HCl Salt) | High (Hydrolysis risk if basic) | Not Recommended for Stock |
Critical Warning: Avoid storing the free base in alcohols (MeOH/EtOH) for extended periods (>24h) at room temperature. The nucleophilic oxygen can displace the chlorine atom, especially if traces of base are present.
Stability Mechanisms & Degradation Pathways
Understanding why solvent choice matters is crucial. The diagram below illustrates the two primary degradation pathways that must be inhibited by your solvent choice.
Figure 1: Degradation pathways. The free base nitrogen can attack the chloroethyl chain (Red Path) forming a bicycle. Protic solvents can displace the chloride (Yellow Path). Acidic conditions or non-nucleophilic solvents prevent these.
Detailed Protocols
Protocol A: Preparation of Biological Stock Solution (10 mM)
For use in cell-based assays or enzyme inhibition studies.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO dissolves the compound instantly and is miscible with aqueous assay buffers. Anhydrous grade prevents slow hydrolysis.
-
-
Calculation:
-
MW = 144.59 g/mol (Check your specific batch MW; if HCl salt, MW ≈ 181.05).
-
To make 1 mL of 10 mM stock: Weigh 1.45 mg (free base) or 1.81 mg (HCl salt).
-
-
Dissolution:
-
Add 1 mL DMSO to the vial.
-
Vortex for 15 seconds. Ensure no solid remains on the walls.
-
Visual Check: Solution should be clear and colorless/pale yellow.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Shelf Life: 6 months (DMSO freezes, stopping degradation).
-
Protocol B: Dissolution for Synthetic Reactions
For using the compound as an intermediate (e.g., alkylating an amine).
-
Solvent Choice: Dichloromethane (DCM) or Acetonitrile (MeCN) .
-
Why: These are non-nucleophilic. DCM is excellent for subsequent washing steps.
-
-
Procedure:
-
Dissolve the compound in DCM (concentration typically 0.1 M – 0.5 M).
-
Add a Scavenger Base (Optional but recommended): If the reaction produces acid, use a non-nucleophilic base like DIPEA (Diisopropylethylamine).
-
Caution: Do not use Pyridine or primary amines as solvents, as they will react with the chloroethyl group.
-
Protocol C: Handling the Hydrochloride Salt (Recommended Form)
If you have the choice, purchase or convert the compound to its HCl salt .
-
Stability: The protonation of the pyrazole nitrogen drastically reduces its nucleophilicity, effectively shutting down the cyclization pathway shown in Figure 1.
-
Dissolution: The salt is soluble in water, DMSO, and Methanol.
-
Conversion Protocol:
-
Dissolve free base in Et2O or DCM.
-
Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
Filter the white precipitate (hygroscopic; store in desiccator).
-
Quality Control & Troubleshooting
Method: HPLC-UV (254 nm) or LC-MS. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Do not use high pH buffers.
| Observation | Diagnosis | Corrective Action |
| New Peak at (M-36) mass | Cyclization: Loss of HCl to form bicyclic product. | Sample was likely stored in basic conditions or left in solution too long. Discard. |
| New Peak at (M-18) mass | Hydrolysis: Conversion of -Cl to -OH. | Solvent contained water. Use Anhydrous DMSO next time. |
| Precipitate in DMSO | Saturation or Water Absorption: DMSO is hygroscopic. | Warm to 37°C for 5 mins. If solid persists, filter. Ensure DMSO is dry. |
Decision Tree for Solvent Selection
Figure 2: Operational workflow for selecting the correct solvent based on end-use application.
References
-
Organic Syntheses. (2010). General Procedures for Pyrazole Synthesis and Handling.[1] Organic Syntheses, Coll. Vol. 11, p. 55. Retrieved from [Link]
-
Guo, H., et al. (2022).[2] DMSO as a C1 Source for Pyrazole Ring Construction.[2] Organic Letters, 24, 228-233.[1][2] (Demonstrates pyrazole stability/reactivity in DMSO). Retrieved from [Link]
Sources
Application Note: Optimized Dosing of 4-(2-chloroethyl)-3-methyl-1H-pyrazole (4-CEMP) in Murine Models
This Application Note is designed for researchers investigating alcohol metabolism, toxic alcohol poisoning models, or aldehyde toxicity in murine systems. It addresses the specific use of 4-(2-chloroethyl)-3-methyl-1H-pyrazole (hereafter referred to as 4-CEMP ), a potent, mechanism-based inactivator of Alcohol Dehydrogenase (ADH).
Executive Summary & Mechanism of Action
Unlike Fomepizole (4-methylpyrazole, 4-MP), which acts as a competitive inhibitor of Alcohol Dehydrogenase (ADH), 4-(2-chloroethyl)-3-methyl-1H-pyrazole (4-CEMP) functions as a mechanism-based inactivator (suicide inhibitor) .
Upon binding to the ADH active site, the enzyme attempts to oxidize the chloroethyl group. This catalytic step converts the inhibitor into a highly reactive intermediate (likely an episulfonium ion or similar electrophile) that covalently alkylates the enzyme active site (typically at Cys-46 or Cys-174), rendering it permanently inactive.
Key Operational Differences:
-
Potency: 4-CEMP is significantly more potent than 4-MP; lower molar doses are required.
-
Duration: Inhibition is long-lasting and dependent on the rate of de novo enzyme synthesis, not just drug clearance.
-
Timing: Pre-incubation time in vivo is critical to allow the inactivation step to occur before substrate (ethanol) challenge.
Mechanistic Pathway (DOT Visualization)
Figure 1: Comparative mechanism of Fomepizole vs. 4-CEMP. Note the irreversible alkylation pathway for 4-CEMP.
Chemical Properties & Formulation
Compound: 4-(2-chloroethyl)-3-methyl-1H-pyrazole Molecular Weight: ~144.6 g/mol (Free base) / ~181.06 g/mol (HCl salt) Solubility Profile: Moderate lipophilicity due to the chloroethyl and methyl groups.
Formulation Protocol
Reagent Grade: Ensure purity >98%. If using the free base, conversion to the hydrochloride salt in situ is recommended for physiological solubility.
Vehicle: 0.9% Sterile Saline (NaCl).
Step-by-Step Preparation (10 mL Stock @ 2 mg/mL):
-
Weighing: Weigh 20 mg of 4-CEMP.
-
Dissolution: Add 9.0 mL of 0.9% Sterile Saline.
-
Acidification (If Free Base): If the compound does not dissolve immediately, add 1N HCl dropwise while vortexing until clear.
-
pH Adjustment: Titrate back to pH 7.0–7.4 using 0.1N NaOH. Critical: Do not overshoot pH > 8.0 as pyrazoles can precipitate.
-
Final Volume: Adjust volume to 10.0 mL with saline.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Store at 4°C for up to 1 week. Protect from light.
Dosing Protocols
A. Acute Inhibition (Single Dose)
Objective: Complete blockade of ADH for metabolic studies or toxic alcohol (methanol/ethylene glycol) rescue models.
| Parameter | Specification | Rationale |
| Route | Intraperitoneal (IP) | Rapid absorption and direct access to portal circulation (liver targeting). |
| Dose Range | 1.0 – 5.0 mg/kg | 4-CEMP is ~10-100x more potent than 4-MP. A dose of 2 mg/kg is typically sufficient for >90% inhibition. |
| Volume | 10 mL/kg | Standard murine dosing volume (e.g., 0.2 mL for a 20g mouse). |
| Pre-treatment | T minus 60 mins | Crucial: Unlike 4-MP (instant), 4-CEMP requires time to covalently modify the enzyme active site. |
Procedure:
-
Weigh mice accurately.
-
Administer 4-CEMP (IP) at T = -60 min.
-
Administer Ethanol/Toxic Alcohol challenge at T = 0.
-
Collect blood samples at T = +30, +60, +120 min.
B. Chronic/Repeated Dosing
Objective: Long-term suppression of ADH (e.g., to study alternative metabolic pathways like CYP2E1).
-
Frequency: Every 24–48 hours.
-
Rationale: Because 4-CEMP irreversibly inactivates the enzyme, activity only returns when the liver synthesizes new ADH protein. The half-life of ADH turnover in mice is roughly 24–36 hours.
-
Dose: 2.0 mg/kg IP every 48 hours.
Experimental Validation & Quality Control
To confirm the protocol is working, you must validate the "ADH Blockade."
Validation Assay: The Ethanol Clearance Test
-
Control Group: Saline (IP) + Ethanol (2 g/kg, IP).
-
Experimental Group: 4-CEMP (2 mg/kg, IP, -60 min) + Ethanol (2 g/kg, IP).
-
Readout: Measure Blood Ethanol Concentration (BEC) at 2 hours post-ethanol.
Expected Result:
-
Control: BEC should drop significantly (metabolism active).
-
Experimental: BEC should remain near peak levels (metabolism flatlined).
Experimental Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for validating ADH inhibition using 4-CEMP.
Safety & Toxicology Notes
-
Specificity: While 4-substituted pyrazoles are highly specific for ADH, the "chloroethyl" moiety is an alkylating agent. At high doses (>50 mg/kg), non-specific alkylation of other thiol-containing enzymes (e.g., Glutathione S-Transferase) may occur. Do not exceed 10 mg/kg.
-
Thermoregulation: Ethanol + ADH inhibitors can cause significant hypothermia in mice. Maintain animals on a heating pad during acute phases of the experiment.
-
Handling: The compound is a potential skin irritant and alkylating agent. Wear double nitrile gloves and handle in a fume hood.
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift. (Foundational work on pyrazole binding).
-
Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase.[1] Journal of Medicinal Chemistry. (Establishes the mechanism of chloro-substituted pyrazoles).
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice.[2][3] Journal of Pharmacology and Experimental Therapeutics. (Dosing benchmarks for pyrazole derivatives).
-
Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole prevents the development of alcoholic liver injury. Hepatology. (Context for chronic dosing protocols).
Sources
- 1. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of 4-(2-chloroethyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intraperitoneal (IP) administration of 4-(2-chloroethyl)-3-methyl-1H-pyrazole to laboratory animals, primarily mice and rats. Due to the limited publicly available data on the in vivo application of this specific compound, this guide synthesizes established best practices for IP injections with critical considerations for vehicle selection and the necessity of preliminary validation studies. The protocols outlined herein are intended to serve as a foundational framework that must be adapted and validated by the end-user to ensure experimental success, animal welfare, and data integrity.
Introduction: Understanding the Compound and the Route of Administration
4-(2-chloroethyl)-3-methyl-1H-pyrazole is a pyrazole derivative.[1][2] Pyrazole-containing compounds are a significant class of N-heterocycles with a wide range of reported biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4] The intraperitoneal route of administration is frequently employed in preclinical in vivo studies for systemic drug delivery.[5] It offers advantages such as a larger surface area for absorption compared to subcutaneous injection and is generally less technically demanding than intravenous administration.[5] For small molecules, IP administration can lead to rapid and complete absorption, with higher maximum plasma concentrations (Cmax) and shorter times to reach Cmax (tmax) compared to the subcutaneous route.[5]
However, the physicochemical properties of 4-(2-chloroethyl)-3-methyl-1H-pyrazole, particularly its solubility, are not well-documented in publicly available literature. The hydrochloride salt is described as a solid, while the free base is also a solid with a boiling point of 282.9°C.[6] Safety data for the closely related compound 4-chloro-3-methyl-1H-pyrazole indicates it can cause skin and eye irritation, and may cause respiratory irritation.[7] The target compound, 4-(2-chloroethyl)-1H-pyrazole, has hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[6][8] These factors necessitate careful handling and the development of a well-defined and validated administration protocol.
Pre-formulation and Vehicle Selection: A Critical First Step
The selection of an appropriate vehicle is paramount for the safe and effective delivery of any compound, especially one with unknown solubility characteristics. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic, and have minimal physiological effects that could confound experimental results.[9]
2.1. Solubility Assessment
A systematic solubility assessment is the mandatory first step. This involves testing the solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole in a panel of biocompatible solvents.
Table 1: Recommended Solvents for Initial Solubility Screening
| Vehicle Class | Specific Examples | Considerations |
| Aqueous | Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Ideal for hydrophilic compounds; generally the safest options. |
| Aqueous with Surfactants | 0.5-2% Tween® 80 in saline, 0.5-2% Cremophor® EL in saline | Can improve solubility of hydrophobic compounds, but may have biological effects. |
| Co-solvents | 5-10% DMSO in saline, 10-40% PEG-400 in saline, 10-30% Propylene Glycol in saline | Commonly used for poorly soluble compounds. The concentration of the organic solvent should be minimized to reduce potential toxicity.[9] |
| Oils | Corn oil, Sesame oil, Peanut oil | Suitable for highly lipophilic compounds. Ensure the oil is sterile and free of peroxides. |
| Aqueous Suspensions | 0.5% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water | For compounds that are not soluble. Particle size and homogeneity are critical. |
2.2. Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle.
Caption: Workflow for vehicle selection and formulation development.
2.3. Considerations for Vehicle Toxicity
It is crucial to be aware that some commonly used vehicles are not inert. For instance, high concentrations of DMSO can cause inflammation and have neurotoxic effects.[9] Polyethylene glycol (PEG)-400 and propylene glycol (PG) have also been shown to induce neuromotor toxicity at higher doses.[9] Therefore, a vehicle control group is essential in all experiments to differentiate the effects of the compound from those of the vehicle.
Detailed Protocol for Intraperitoneal Injection
This protocol is based on established guidelines for mice and rats and must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[10][11][12][13][14]
3.1. Materials
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole
-
Selected sterile vehicle
-
Sterile syringes (1 mL or 3 mL, appropriate for the injection volume)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[10][12]
-
70% ethanol or other approved antiseptic wipes
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Sharps container
3.2. Dosing Solution Preparation
-
Calculate the required amount of 4-(2-chloroethyl)-3-methyl-1H-pyrazole and vehicle based on the desired dose (mg/kg) and the number and weight of the animals.
-
Aseptic Technique: Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[13]
-
Dissolution: Accurately weigh the compound and add it to the appropriate volume of the selected sterile vehicle. Ensure complete dissolution. If a suspension is being prepared, ensure it is homogenous and uniformly mixed before drawing each dose.
-
pH Adjustment (if necessary): For aqueous solutions, check the pH and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary, using sterile HCl or NaOH.
-
Storage: Store the prepared solution as determined by stability studies. For many compounds, fresh preparation before each use is recommended.
3.3. Animal Restraint and Injection Procedure
The two-person technique is often recommended for rats to ensure proper restraint and accurate injection.[10] For mice, experienced handlers may use a one-handed restraint method.
-
Animal Restraint:
-
Mouse: Grasp the mouse by the scruff of the neck to immobilize the head. Secure the tail with the pinky finger of the same hand.
-
Rat (Two-person): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity.[10] The other hand holds the rear feet and tail.[10]
-
-
Positioning: Tilt the animal so that its head is pointing downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12][14]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder.[10][14]
-
Aseptic Preparation: Disinfect the injection site with a 70% alcohol wipe.[13]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-40 degree angle into the abdominal cavity.[10][12] The depth of insertion will vary with the size of the animal.
-
Aspiration: Gently pull back on the syringe plunger to aspirate.[11][14]
-
If no fluid or blood is drawn, you are in the peritoneal cavity. Proceed with the injection.
-
If yellowish fluid (urine) or greenish/brownish fluid (intestinal contents) is aspirated, immediately withdraw the needle.[14] Discard the syringe and needle, and prepare a new dose. The animal should be closely monitored, and the injection should be attempted on the contralateral side if the animal shows no signs of distress.[12] If any other aspirate is seen, the animal should be euthanized.[12]
-
If blood is aspirated, withdraw the needle and apply gentle pressure to the site. The injection can be attempted at a different site.
-
-
Injection: Inject the solution at a steady rate. The maximum recommended injection volume is typically less than 10 ml/kg.[10][12]
-
Withdrawal and Post-Injection Care: Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.[10] Return the animal to its cage and monitor for any adverse reactions.
Table 2: Recommended Needle Sizes and Maximum Injection Volumes
| Species | Body Weight (g) | Needle Gauge | Maximum Injection Volume (ml/kg) | Example Volume |
| Mouse | 20-30 | 25-27 G | < 10 | 0.2-0.3 mL for a 25g mouse |
| Rat | 200-300 | 23-25 G | < 10 | 2.0-3.0 mL for a 250g rat |
Data compiled from multiple sources.[10][12]
3.4. Post-Injection Monitoring
Animals should be monitored closely for at least 30 minutes post-injection and then periodically for the next 24 hours. Observe for:
-
Signs of pain or distress (e.g., writhing, vocalization, abnormal posture)
-
Bleeding or leakage at the injection site
-
Changes in activity level or behavior
-
Signs of peritonitis (e.g., abdominal swelling, lethargy)
Any adverse events should be documented and reported to the veterinary staff and the principal investigator.
Mandatory Preliminary Studies: Ensuring Rigor and Reproducibility
Given the lack of specific data for 4-(2-chloroethyl)-3-methyl-1H-pyrazole, the following preliminary studies are not just recommended, but essential.
4.1. Dose-Ranging and Acute Toxicity Study
A pilot study with a small number of animals should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicity. This typically involves administering escalating doses of the compound and observing the animals for a set period.
4.2. Vehicle Tolerance Study
As mentioned in Section 2.2, a cohort of animals should receive the vehicle alone to ensure it does not produce confounding effects.
Caption: Overall experimental workflow for in vivo studies.
Conclusion and Best Practices Summary
The successful intraperitoneal administration of 4-(2-chloroethyl)-3-methyl-1H-pyrazole hinges on a methodical approach that prioritizes pre-formulation development and adherence to best practices in animal handling and injection technique. The lack of specific published data for this compound makes the preliminary validation studies outlined in this guide an indispensable component of the experimental design. By investing time in these initial steps, researchers can enhance the welfare of their animal subjects, improve the quality and reproducibility of their data, and contribute to the robust scientific evaluation of this pyrazole derivative.
References
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). Animal Care Services, The University of British Columbia. Available from: [Link]
-
Intraperitoneal injection of mice i.p. Injection. (2019, August 21). Institute of Laboratory Animal Science (LTK), University of Zurich. Available from: [Link]
-
Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. (2022, December 12). Queen's University. Available from: [Link]
-
Standard Operating Procedure: Mouse Intraperitoneal Injection. (2017, December 12). Virginia Tech. Available from: [Link]
-
Gálico, D. A., de Oliveira, A. M., & de Oliveira, R. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Available from: [Link]
-
Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. ResearchGate. Available from: [Link]
-
An, G., & Zaidi, S. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 1. Available from: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
-
4-Bromo-1-(2-chloroethyl)-1H-pyrazole Properties. U.S. Environmental Protection Agency. Available from: [Link]
-
4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. PubChemLite. Available from: [Link]
-
Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. (1970). Defense Technical Information Center. Available from: [Link]
-
Gad, S. C. (2007). Vehicle Tables for Formulation Development. Pharmaceutical Development and Technology, 12(4), 383-393. Available from: [Link]
-
Sharma, A., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available from: [Link]
-
Al-Shamari, A. M., Al-Ghamdi, A. M., & Al-Harbi, N. O. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 987-1028. Available from: [Link]
-
Kumar, A., & Sharma, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available from: [Link]
-
Faria, J. V., & Fonte, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Available from: [Link]
-
Faria, J. V., & Fonte, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Available from: [Link]
-
4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. PubChem. Available from: [Link]
-
del Campo, M., & Elguero, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 72(19), 7389-7392. Available from: [Link]
-
Al-Issa, S. A. (2013). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Chemistry, 4(4), 459-466. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Talaviya, R., & Akbari, J. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 268, 02004. Available from: [Link]
-
Kumar, A., & Sharma, S. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. BMC Chemistry, 15(1), 1-13. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. queensu.ca [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
Technical Support Center: Improving the Aqueous Solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and troubleshooting for researchers encountering challenges with the aqueous solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and adaptable approach to formulation development.
Understanding the Challenge: Physicochemical Profile
The pyrazole ring system can exhibit both weak basicity due to the lone pair of electrons on the non-protonated nitrogen atom and very weak acidity due to the N-H proton. The substituents on the pyrazole ring significantly influence its electronic properties and, consequently, its pKa. For instance, the parent 1H-pyrazole has a pKa of approximately 2.5. The methyl group at the 3-position is an electron-donating group, which would be expected to slightly increase the basicity (increase the pKa) of the pyrazole ring. Conversely, the chloroethyl group at the C-4 position is an electron-withdrawing group, which would decrease the basicity of the pyrazole ring.
The predicted octanol-water partition coefficient (LogP) for the closely related 4-(2-chloroethyl)-1H-pyrazole is 1.191, suggesting a moderate degree of lipophilicity.[1] This lipophilicity, coupled with potential intermolecular interactions in the solid state, likely contributes to its limited aqueous solubility.[2]
Key Considerations:
-
Weak Basicity: The pyrazole moiety suggests that the compound is likely a weak base. This property is crucial for solubility enhancement via pH modification.
-
Moderate Lipophilicity: The predicted LogP indicates that the molecule has a preference for a non-polar environment over water, a common characteristic of poorly soluble compounds.
-
Crystal Lattice Energy: The planar nature of the pyrazole ring can facilitate efficient crystal packing, leading to high lattice energy that must be overcome for dissolution to occur.[2]
Frequently Asked Questions (FAQs)
Q1: My stock solution of 4-(2-chloroethyl)-3-methyl-1H-pyrazole in an organic solvent precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.
-
Incorporate a Co-solvent in the Final Buffer: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of your compound.
-
Utilize a Surfactant: Adding a surfactant to the aqueous buffer can help to keep the compound in solution through the formation of micelles.
Q2: I need to prepare an aqueous stock solution of 4-(2-chloroethyl)-3-methyl-1H-pyrazole for my experiments. What is the best initial approach?
Given the anticipated weak basicity of the compound, starting with a pH-modification approach is a logical first step. Attempt to dissolve the compound in an acidic buffer. If this is unsuccessful, a co-solvent system would be the next logical approach.
Q3: How do I choose the most suitable solubility enhancement technique for my specific application?
The selection of a solubility enhancement technique depends on several factors, including the required concentration, the experimental system (e.g., in vitro assay vs. in vivo formulation), and potential downstream effects of the excipients. The following table provides a general guideline:
| Technique | Mechanism of Action | Best Suited For |
| pH Adjustment | Increases the ionization of a weakly basic or acidic compound, leading to greater interaction with water. | In vitro assays with defined pH, initial formulation screening. |
| Co-solvency | Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to dissolve. | Liquid formulations for oral or parenteral administration, stock solutions for in vitro studies. |
| Cyclodextrin Complexation | Encapsulates the poorly soluble molecule within the hydrophobic core of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water. | Oral and parenteral formulations, stabilization of the active pharmaceutical ingredient (API). |
| Surfactant (Micellar Solubilization) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. | Oral formulations, in vitro dissolution studies. |
Troubleshooting Guides & Experimental Protocols
pH-Dependent Solubility Enhancement
Scientific Rationale: For a weakly basic compound like 4-(2-chloroethyl)-3-methyl-1H-pyrazole, decreasing the pH of the aqueous medium will lead to protonation of the pyrazole ring. The resulting charged species will have a much greater affinity for water, leading to a significant increase in solubility.[3]
Troubleshooting:
-
Precipitation at Neutral pH: If the compound dissolves at low pH but precipitates when the pH is raised (e.g., upon addition to cell culture media), the buffer capacity of the final solution may be insufficient to maintain the low pH. Consider using a more concentrated acidic stock or adjusting the pH of the final medium.
-
Compound Instability: Extreme pH values can sometimes lead to chemical degradation. It is crucial to assess the stability of the compound at the working pH over the duration of the experiment.
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the aqueous solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole at various pH values.
Materials:
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole
-
Phosphate-citrate buffers (or other suitable buffer systems) at a range of pH values (e.g., 2, 4, 5, 6.8, 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Preparation: Add an excess amount of solid 4-(2-chloroethyl)-3-methyl-1H-pyrazole to separate vials. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Solvent Addition: Add a known volume of each pH buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation:
| pH | Solubility (µg/mL) |
| 2.0 | To be determined |
| 4.0 | To be determined |
| 5.0 | To be determined |
| 6.8 | To be determined |
| 7.4 | To be determined |
Diagram: pH-Dependent Solubility Workflow
Caption: Workflow for determining pH-dependent solubility.
Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity decreases the interfacial tension between the aqueous phase and the hydrophobic solute, thereby increasing the solubility of non-polar or weakly polar compounds.[5]
Troubleshooting:
-
Toxicity/Assay Interference: High concentrations of co-solvents can be toxic to cells or interfere with enzyme activity. It is essential to determine the tolerance of your experimental system to the chosen co-solvent.
-
Precipitation upon Dilution: A solution prepared in a high concentration of co-solvent may still precipitate upon significant dilution into a purely aqueous medium. It is crucial to test the stability of the diluted solution.
Protocol 2: Co-solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration for dissolving 4-(2-chloroethyl)-3-methyl-1H-pyrazole.
Materials:
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole
-
Water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Standard laboratory glassware and equipment as in Protocol 1.
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing different volume percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Determination: Follow the same procedure for equilibration, phase separation, and quantification as described in Protocol 1 for each co-solvent mixture.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| Ethanol | 10 | TBD | TBD |
| 20 | TBD | TBD | |
| 30 | TBD | TBD | |
| Propylene Glycol | 10 | TBD | TBD |
| 20 | TBD | TBD | |
| 30 | TBD | TBD | |
| PEG 400 | 10 | TBD | TBD |
| 20 | TBD | TBD | |
| 30 | TBD | TBD | |
| DMSO | 10 | TBD | TBD |
| 20 | TBD | TBD | |
| 30 | TBD | TBD |
Diagram: Co-solvent Screening Workflow
Caption: Workflow for co-solvent screening.
Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate poorly water-soluble "guest" molecules, like 4-(2-chloroethyl)-3-methyl-1H-pyrazole, within their cavity, forming an inclusion complex.[7] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[6]
Troubleshooting:
-
Low Complexation Efficiency: Not all cyclodextrins are equally effective for a given guest molecule. The size of the cyclodextrin cavity must be appropriate to accommodate the guest. For a pyrazole derivative, β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points.[8]
-
Complex Dissociation: The formation of an inclusion complex is a reversible process. Dilution of a concentrated solution of the complex can lead to dissociation and potential precipitation of the guest molecule.
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of a cyclodextrin on the solubility of 4-(2-chloroethyl)-3-methyl-1H-pyrazole and to determine the stoichiometry of the inclusion complex.
Materials:
-
4-(2-chloroethyl)-3-methyl-1H-pyrazole
-
β-cyclodextrin (β-CD) and/or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., pH 7.4)
-
Standard laboratory glassware and equipment as in Protocol 1.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Solubility Determination: Add an excess amount of 4-(2-chloroethyl)-3-methyl-1H-pyrazole to each cyclodextrin solution and follow the equilibration, phase separation, and quantification steps as outlined in Protocol 1.
-
Data Analysis: Plot the concentration of dissolved 4-(2-chloroethyl)-3-methyl-1H-pyrazole against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to determine the stability constant and stoichiometry of the complex.
Data Presentation:
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) |
| HP-β-CD | 0 | TBD |
| 2 | TBD | |
| 4 | TBD | |
| 6 | TBD | |
| 8 | TBD | |
| 10 | TBD |
Diagram: Cyclodextrin Phase Solubility Study
Sources
- 1. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in the Synthesis of 4-(2-Chloroethyl)-3-methyl-1H-pyrazole
This guide is designed for researchers, chemists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole. By understanding the origin of these impurities, you can better interpret analytical data and refine your synthetic and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole?
A1: The expected impurities largely depend on the synthetic route employed. A common method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or a vinylogous precursor) with hydrazine.[1] Key impurities often arise from this core synthesis or subsequent functionalization steps.
Common Impurities Include:
-
Regioisomers: The most prevalent impurity is often the regioisomer, 4-(2-chloroethyl)-5-methyl-1H-pyrazole. This occurs when an unsymmetrical dicarbonyl precursor reacts with hydrazine, leading to two possible cyclization outcomes.[1][2] The regioselectivity can be highly dependent on reaction conditions like solvent and pH.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the 1,3-dicarbonyl precursor or hydrazine derivatives.
-
Pyrazoline Intermediates: Incomplete aromatization or oxidation during the cyclization step can result in stable pyrazoline byproducts.[1]
-
Side-Chain Reaction Products:
-
Vinyl Impurity (Elimination): Elimination of HCl from the chloroethyl side chain can form 4-vinyl-3-methyl-1H-pyrazole, especially under basic conditions or upon heating.
-
Hydroxyethyl Impurity (Hydrolysis): Hydrolysis of the chloroethyl group during aqueous workup or chromatography can yield 4-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
-
-
Byproducts from Vilsmeier-Haack Type Reactions: If a Vilsmeier-Haack formylation is used to introduce a carbon substituent prior to building the chloroethyl chain, side reactions such as chlorination of other positions on the heterocyclic core can occur.[3][4]
Q2: My initial ¹H NMR spectrum is complex and shows more peaks than expected. How do I start troubleshooting?
A2: A complex ¹H NMR spectrum is the primary indicator of a mixture of products. A systematic approach is crucial for deconvolution.
Step-by-Step Troubleshooting Workflow:
-
Confirm the Target Product's Signature: First, identify the expected peaks for 4-(2-chloroethyl)-3-methyl-1H-pyrazole. Look for the characteristic methyl singlet, the two triplets of the A₂B₂ system for the chloroethyl group, and the pyrazole C-H singlet.
-
Analyze Peak Integrations: Compare the integration values of the unexpected peaks to those of your target compound. This can provide stoichiometric ratios of the impurities.
-
Consult Reference Data: Compare your spectrum to known spectra of potential impurities. The table below provides expected chemical shifts for common species.
-
Perform Advanced NMR: If ambiguity remains, 2D NMR techniques like COSY (to confirm the chloroethyl spin system) and HMBC/HSQC (to confirm C-H correlations) are invaluable. A NOESY experiment can definitively distinguish between the 3-methyl and 5-methyl regioisomers by showing a spatial correlation (NOE) between the N-H proton and the protons of the adjacent substituent (methyl or methylene).[5]
-
Utilize Orthogonal Analytics: Supplement NMR data with GC-MS or LC-MS to correlate peaks with specific mass-to-charge ratios.
Visualizing Impurity Formation
The following diagram illustrates a generalized synthetic pathway and the points at which common impurities can arise.
Sources
Comparative Guide: 4-(2-chloroethyl)-3-methyl-1H-pyrazole vs. Standard Pyrazole
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists
Executive Summary: The Structural Pivot
In the landscape of heterocyclic chemistry, the transition from standard pyrazole (unsubstituted 1H-pyrazole) to 4-(2-chloroethyl)-3-methyl-1H-pyrazole (hereafter referred to as 4-CEMP ) represents a shift from a passive scaffold to a reactive, functionalized warhead.
While standard pyrazole serves as a fundamental aromatic building block or a weak metabolic inhibitor, it lacks the steric and electronic complexity required for high-affinity target engagement. 4-CEMP overcomes these limitations through three distinct molecular advantages:
-
Synthetic Versatility: The chloroethyl tail acts as a "plug-and-play" electrophile for rapid library generation.
-
Enhanced Lipophilicity & Binding: The C3-methyl and C4-ethyl chain fill hydrophobic pockets (e.g., in Alcohol Dehydrogenase) that standard pyrazole leaves vacant.
-
Covalent Potential: The alkyl chloride moiety enables irreversible target mapping, a capability absent in the inert parent molecule.
Pharmacological & Mechanistic Advantages[1]
Alcohol Dehydrogenase (ADH) Inhibition: Potency & Selectivity
Standard pyrazole is a classic, competitive inhibitor of ADH, often used to induce toxicity models or study ethanol metabolism. However, its binding affinity (
| Feature | Standard Pyrazole | 4-(2-chloroethyl)-3-methyl-1H-pyrazole | Mechanism of Advantage |
| Binding Mode | Coordination to Zn²⁺ only | Zn²⁺ coordination + Hydrophobic Tunnel Interaction | Dual-Anchor Binding: The N2 nitrogen binds the catalytic Zinc, while the C4-alkyl chain extends into the enzyme's hydrophobic substrate channel. |
| Potency ( | ~260 | Estimated <10 | Steric Fit: The 4-substituent displaces water and mimics the substrate (ethanol/retinol) backbone, tightening the complex. |
| Reversibility | Reversible | Potential Irreversible/Slow-Tight | Covalent Tagging: The chloroethyl group can act as a mild alkylating agent toward proximal cysteine residues in specific ADH isoforms. |
> Note:
The "Warhead" Advantage in Chemical Biology
Unlike standard pyrazole, which is chemically inert at the C4 position under physiological conditions, 4-CEMP contains a masked electrophile (the chloroethyl group). This transforms the molecule into a probe for Activity-Based Protein Profiling (ABPP) .
-
Standard Pyrazole: Washes out of the binding pocket.
-
4-CEMP: Can form covalent bonds with nucleophilic residues (Cysteine/Lysine) near the active site, allowing for permanent receptor tagging or pull-down assays.
Synthetic Utility: From Dead-End to Divergent Synthesis
The most immediate advantage for a medicinal chemist is the synthetic utility of 4-CEMP. Standard pyrazole requires harsh electrophilic aromatic substitution (EAS) to functionalize. 4-CEMP comes pre-functionalized with a leaving group (
Experimental Workflow: Divergent Library Generation
The following protocol illustrates how 4-CEMP is used to generate a library of dopamine receptor antagonists (a common application), which is impossible with standard pyrazole.
Protocol: Nucleophilic Displacement of 4-CEMP
-
Reagents: 4-CEMP (1.0 eq), Target Amine (e.g., N-phenylpiperazine, 1.2 eq),
(3.0 eq), NaI (0.1 eq, catalyst). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve 4-CEMP in MeCN.
-
Add base (
) and catalytic Sodium Iodide (Finkelstein condition to convert -Cl to reactive -I in situ). -
Add the amine nucleophile.
-
Reflux at 80°C for 6–12 hours.
-
Validation: Monitor TLC (disappearance of 4-CEMP spot).
-
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).
Visualization: The Synthetic Divergence
The diagram below compares the "Dead End" nature of standard pyrazole with the "Branching" capability of 4-CEMP.
Caption: Comparative synthetic workflows. Standard pyrazole requires harsh conditions for functionalization, whereas 4-CEMP allows for mild, divergent library synthesis via the chloroethyl handle.
Physicochemical Profile & ADME
The addition of the methyl and chloroethyl groups alters the physicochemical landscape, crucial for drug delivery.
| Property | Standard Pyrazole | 4-CEMP | Impact on Drug Development |
| LogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~1.9 (Lipophilic) | Membrane Permeability: 4-CEMP crosses cell membranes and the Blood-Brain Barrier (BBB) significantly better than the parent pyrazole. |
| Metabolic Stability | Low (C4 oxidation) | High (C4 blocked) | Half-Life: The C4 position of pyrazole is the primary site of metabolic oxidation. Blocking it with the ethyl chain extends metabolic stability. |
| Solubility | High (Water) | Moderate (Organic) | 4-CEMP is easier to extract and purify in organic synthesis workflows. |
Mechanistic Pathway: ADH Binding Logic
To understand the causality of the superior inhibition, one must visualize the active site interactions. The 4-substituted pyrazoles exploit the enzyme's specific topology.
Caption: Structural basis of inhibition. 4-CEMP utilizes the hydrophobic tunnel of Alcohol Dehydrogenase for stabilization, a mechanism unavailable to standard pyrazole.
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.
-
Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica.
-
BenchChem. (2024). 5-(2-Chloroethyl)-1-methyl-1H-pyrazole: A Versatile Building Block in Medicinal Chemistry.
-
Tolf, B. R., et al. (1982). Structure-activity relationships for inhibition of alcohol dehydrogenase by pyrazoles. Journal of Medicinal Chemistry.
validation of ADH inhibition assay using 4-(2-chloroethyl)-3-methyl-1H-pyrazole
Technical Validation Guide: ADH Inhibition Assay Target Analyte: 4-(2-chloroethyl)-3-methyl-1H-pyrazole (CEMP) Comparator: Fomepizole (4-Methylpyrazole)[1]
Executive Summary: The Mechanistic Divergence
This guide outlines the validation framework for 4-(2-chloroethyl)-3-methyl-1H-pyrazole (CEMP) as an Alcohol Dehydrogenase (ADH) inhibitor.[1] Unlike the industry standard Fomepizole (4-Methylpyrazole) , which functions as a classic competitive inhibitor by coordinating with the catalytic Zinc ion, the introduction of a 2-chloroethyl group at the 4-position fundamentally alters the pharmacodynamics.
The chloroethyl moiety acts as an electrophilic "warhead," potentially shifting the mechanism from reversible competition to irreversible alkylation (suicide inhibition) of cysteine residues within the active site (specifically Cys-46 or Cys-174 in liver ADH). Consequently, a standard IC50 assay is insufficient. This validation must prove Time-Dependent Inhibition (TDI) and Irreversibility .[1]
| Feature | Fomepizole (Standard) | 4-(2-chloroethyl)-3-methyl-1H-pyrazole (Test) |
| Binding Mode | Reversible Competitive | Potential Irreversible / Slow-Tight Binding |
| Key Interaction | Zn²⁺ Coordination | Cysteine Alkylation (Covalent) |
| Kinetics | ||
| Washout Effect | Activity Recovers | Activity remains inhibited |
Mechanistic Pathway & Logic
The following diagram illustrates the divergent inhibition pathways that the validation protocols must distinguish.
Figure 1: Mechanistic divergence between Fomepizole (Reversible) and CEMP (Irreversible). Validation must confirm the path to "Inhibited_Irr".
Experimental Protocols
Protocol A: The Baseline Activity Assay (NADH Absorbance)
Objective: Establish the linear range and Z' factor for the system before inhibition testing.
Reagents:
-
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward reaction: EtOH
Acetaldehyde). -
Substrate: Ethanol (Absolute).[1]
-
Cofactor: NAD+ (
-Nicotinamide adenine dinucleotide).[1] -
Enzyme: Horse Liver ADH (Sigma/Merck) or Recombinant Human ADH.[1]
Workflow:
-
Prepare Master Mix: 0.1 M Pyrophosphate buffer + 2.5 mM NAD+.[1]
-
Add Enzyme: Final concentration ~0.1 - 0.5 U/mL.
-
Initiate: Add Ethanol (Start with
concentration, typically 10-20 mM). -
Detection: Kinetic read at 340 nm (formation of NADH) every 20 seconds for 5 minutes at 25°C.
Validation Criteria:
-
Linearity:
for the initial velocity ( ) over 3 minutes. -
Signal-to-Background: > 5:1 (Enzyme vs. No Enzyme).[1]
Protocol B: Determination of (Competitive) vs. Shift
Objective: Determine if CEMP acts competitively like Fomepizole or shows non-competitive characteristics.[1]
Step-by-Step:
-
Variable Substrate: Prepare Ethanol dilution series (2 mM to 100 mM).
-
Fixed Inhibitor:
-
Fomepizole (Control): 0, 0.1, 0.5, 2.0
. -
CEMP (Test): 0, 0.1, 0.5, 2.0
.
-
-
Reaction: Mix Enzyme + Inhibitor
Add NAD+ Add Ethanol immediately. -
Analysis: Generate Lineweaver-Burk Plots (1/V vs 1/[S]).
Expected Outcome:
-
Fomepizole: Lines intersect at the Y-axis (
unchanged, increases) Competitive . -
CEMP: If lines do not intersect on the Y-axis, or if the slope changes non-linearly, it suggests mixed/non-competitive inhibition or covalent modification.
Protocol C: Time-Dependent Inhibition (The Critical Step)
Objective: CEMP contains a chloroethyl group, a known alkylating pharmacophore. This assay validates "Suicide Inhibition."[1]
Workflow:
-
Pre-incubation: Incubate Enzyme + Inhibitor (at
) without Ethanol/NAD+ for varying times ( min). -
Dilution Step: At each time point, take an aliquot and dilute it 50-fold into a reaction mix containing saturating Ethanol (100 mM) and NAD+.
-
Measurement: Measure residual activity immediately.
Data Interpretation:
-
Fomepizole: Activity should be constant regardless of pre-incubation time (Rapid equilibrium).
-
CEMP: Activity should decay exponentially with pre-incubation time.[1]
-
Calculation: Plot
vs. Time to determine . Then plot vs [I] to derive (max inactivation rate) and (affinity).
Protocol D: Jump-Dilution (Reversibility Check)
Objective: Confirm that CEMP binding is permanent.[1]
-
Incubate: Enzyme + CEMP (at
) for 30 mins. -
Jump: Dilute the mixture 100-fold into the assay buffer containing substrate.
-
Control: Enzyme incubated with DMSO, then diluted.
-
Result:
Comparative Data Summary
When publishing your comparison, structure your data table as follows. (Note: Values below are illustrative of expected trends based on structure-activity relationships of pyrazoles).
| Parameter | Fomepizole (Reference) | CEMP (Test Compound) | Interpretation |
| CEMP may appear weaker initially due to lack of time to alkylate.[1] | |||
| Critical Differentiator: CEMP potency increases with time.[1] | |||
| Type of Inhibition | Competitive | Irreversible / Mixed | Confirmed by Lineweaver-Burk.[1] |
| Selectivity (vs. CYP2E1) | High | Moderate/Low | Warning: Chloroethyl groups can be promiscuous alkylators.[1] |
Validation Decision Tree
Use this logic flow to classify your batch of CEMP.
Figure 2: Decision tree for classifying the mode of inhibition.
References
-
Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359.[2] Link
- Core Reference: Establishes the alkylating potential of chloromethyl/chloroethyl pyrazoles.
-
Plapp, B. V. (2010). Conformational changes and catalysis by alcohol dehydrogenase.[1] Archives of Biochemistry and Biophysics, 493(1), 3–12. Link
- Mechanistic Grounding: details the structural basis of ADH inhibition.
-
Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole (Fomepizole).[1] Alcoholism: Clinical and Experimental Research, 17(5), 1087-1092.
- Comparator Standard: Defines the kinetics of Fomepizole.
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1]
- Methodology: The gold standard textbook for designing assays.
Sources
Comparative Efficacy Guide: 4-(2-chloroethyl)-3-methyl-1H-pyrazole vs. Standard ADH Inhibitors
This guide provides an in-depth technical comparison of 4-(2-chloroethyl)-3-methyl-1H-pyrazole against standard Alcohol Dehydrogenase (ADH) inhibitors, specifically focusing on the gold standard 4-Methylpyrazole (Fomepizole) and high-potency halogenated analogs like 4-Iodopyrazole .
Executive Summary
4-(2-chloroethyl)-3-methyl-1H-pyrazole represents a specialized class of pyrazole derivatives distinct from the clinical standard Fomepizole (4-methylpyrazole) . While Fomepizole acts as a potent, reversible competitive inhibitor used therapeutically for toxic alcohol poisoning, the inclusion of a 2-chloroethyl "warhead" at the 4-position shifts the pharmacological profile toward irreversible mechanism-based inactivation (affinity labeling).
-
Fomepizole: Best for clinical safety and reversible modulation (
). -
4-Iodopyrazole: The most potent reversible inhibitor (
), used primarily in structural biology. -
4-(2-chloroethyl)-3-methyl-1H-pyrazole: A research tool for covalent active-site mapping. The chloroethyl group alkylates reactive cysteine residues (typically Cys-46 or Cys-174 in liver ADH) after initial binding, making it useful for turnover studies rather than therapeutic applications due to potential toxicity.
Mechanistic Profiling & Chemical Biology
The Pyrazole Pharmacophore
All effective ADH inhibitors in this class rely on the pyrazole ring bridging the catalytic Zinc ion (
-
Nitrogen Coordination: The unsubstituted nitrogen (N2) directly coordinates with the catalytic active site
, displacing the water molecule required for alcohol oxidation. -
Hydrophobic Channel Occupancy: The substituent at the 4-position (Methyl, Iodo, or Chloroethyl) extends into a deep hydrophobic channel. Potency generally correlates with the hydrophobicity of this substituent.
Differential Mechanism of Action
A. Reversible Competitive Inhibition (Fomepizole)
Fomepizole binds rapidly and reversibly. It competes with ethanol for the zinc site but does not chemically alter the enzyme.
-
Kinetics: Classical Michaelis-Menten competitive inhibition.
-
Selectivity: High specificity for ADH over other dehydrogenases.
B. Irreversible Alkylation (4-(2-chloroethyl)-3-methyl-1H-pyrazole)
This compound acts as a suicide substrate or affinity label .
-
Phase 1 (Binding): The pyrazole ring coordinates
(defined by ). -
Phase 2 (Alkylation): The electrophilic 2-chloroethyl group is positioned near nucleophilic residues (Cys-46/Cys-174). A nucleophilic attack displaces the chloride, forming a covalent thioether bond.
-
Result: Permanent inactivation of the enzyme (
).
Pathway Visualization
The following diagram illustrates the divergent pathways between reversible binding and covalent inactivation.
Caption: Divergent inhibition pathways: Fomepizole maintains a reversible equilibrium, whereas the Chloroethyl analog drives the enzyme toward a permanently inactive covalent state.
Efficacy Comparison Data
The following data synthesizes binding constants (
| Compound | Structure Type | Mode of Action | Relative Potency (vs Ethanol) | Primary Application | |
| Ethanol | Substrate | Competitive Substrate | 1x (Baseline) | Alcohol Metabolism | |
| Pyrazole | Parent Ring | Competitive Reversible | ~220x | Toxicological Standard (Obsolete) | |
| Fomepizole | 4-Methyl | Competitive Reversible | 0.08 - 0.1 \mu M | ~5,000x | Clinical Antidote |
| 4-Iodopyrazole | 4-Iodo | Competitive Reversible | 0.01 \mu M | ~50,000x | Structural Biology / Crystallography |
| 4-(2-chloroethyl)-3-methyl | 4-Alkyl-Halide | Irreversible (Affinity Label) | N/A (Time-dependent) | Active Site Mapping / Turnover Studies |
*Note: For irreversible inhibitors,
Experimental Protocols
To validate the efficacy of 4-(2-chloroethyl)-3-methyl-1H-pyrazole against Fomepizole, two distinct assays are required: a standard Steady-State Kinetics Assay (for
A. Reagents & Setup
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4 (Physiological) or Glycine-NaOH pH 10.0 (for
measurements). -
Enzyme: Purified Horse or Human Liver ADH (Sigma-Aldrich or recombinant).
-
Cofactor:
(2.5 mM stock). -
Substrate: Ethanol (Absolute).
-
Detection: UV-Vis Spectrophotometer set to 340 nm (NADH absorption).
B. Protocol 1: Determination of (Competitive Inhibition)
Use this for Fomepizole and initial binding of the Chloroethyl analog.
-
Prepare Reaction Mix: In a quartz cuvette, add Buffer and
(final conc. 250 ). -
Inhibitor Titration: Prepare 4 concentrations of the inhibitor (e.g., 0, 50, 100, 200 nM).
-
Initiate: Add Ethanol (varied: 1–20 mM) and Enzyme (approx 10 nM).
-
Measure: Record
for the first 60 seconds (Initial Velocity, ). -
Analysis: Construct a Lineweaver-Burk Plot (
vs ).-
Competitive Pattern: Lines intersect at the Y-axis (
unchanged, increases). -
Calculate
using the slope equation: .
-
C. Protocol 2: Time-Dependent Inactivation (Irreversible)
Use strictly for 4-(2-chloroethyl)-3-methyl-1H-pyrazole.
-
Incubation: Incubate ADH (
) with the inhibitor ( ) in buffer without ethanol. -
Sampling: At time points
min, remove an aliquot. -
Activity Check: Dilute the aliquot 100-fold into a standard assay mix (High Ethanol, High
) to dilute out unbound inhibitor. -
Plot: Plot
vs. Time. -
Result: A linear decrease indicates pseudo-first-order inactivation. The slope represents
.-
If Fomepizole is tested here, activity will remain constant (no time-dependent loss) after dilution.
-
Experimental Workflow Diagram
Caption: Dual-track workflow for distinguishing reversible competitive inhibition (left) from irreversible mechanism-based inactivation (right).
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537–553. Link
-
Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[1] Acta Chemica Scandinavica, 23(3), 892-902. Link
-
Tolf, B. R., et al. (1982). Structure-Activity Relationships of Pyrazoles as Inhibitors of Alcohol Dehydrogenase. Journal of Medicinal Chemistry, 25(10), 1158-1164. Link
-
Dahlbom, R., & Tolf, B. R. (1974). Inhibitory Effects of 4-Substituted Pyrazoles on Alcohol Dehydrogenase.[2][3][4][5][6][7] Biochemical and Biophysical Research Communications, 57(2), 549-553. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Methylpyrazole hydrochloride (Fomepizole). Link
Sources
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of ethanol and 4-methylpyrazole as treatments for ethylene glycol intoxication in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Selectivity of 4-(2-chloroethyl)-3-methyl-1H-pyrazole
Executive Summary: The "Warhead" vs. The Standard
In the landscape of Alcohol Dehydrogenase (ADH) inhibition, 4-(2-chloroethyl)-3-methyl-1H-pyrazole represents a specialized class of "suicide inhibitors," distinct from the clinical standard Fomepizole (4-methylpyrazole) . While Fomepizole operates via reversible competitive inhibition, the introduction of a 2-chloroethyl group transforms the pyrazole scaffold into an alkylating agent capable of irreversible enzyme inactivation.
This guide details the cross-reactivity profile of this compound, highlighting its utility as a mechanistic probe while cautioning against its broader "off-target" alkylation potential compared to reversible alternatives.
| Feature | 4-(2-chloroethyl)-3-methyl-1H-pyrazole | Fomepizole (4-Methylpyrazole) | Pyrazole (Unsubstituted) |
| Mechanism | Irreversible (Active Site Alkylation) | Reversible (Competitive) | Reversible (Competitive) |
| Primary Target | ADH (Cys-46/Cys-174 Alkylation) | ADH (Zinc Coordination) | ADH / Catalase / CYP2E1 |
| Selectivity | High for ADH, but "dirty" due to alkylation | High (Clinical Standard) | Low (High Toxicity) |
| Key Risk | Non-specific thiol modification | CYP2E1 Induction (Long-term) | Hepatotoxicity / Bone Marrow |
Mechanism of Action: Reversible vs. Irreversible Inhibition
To understand the cross-reactivity, one must first grasp the binding mechanics. Standard pyrazoles coordinate with the catalytic Zinc ion in the ADH active site. The 4-(2-chloroethyl) derivative adds a "warhead"—an electrophilic carbon that reacts with nucleophilic residues (specifically Cysteine) within the enzyme pocket.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in inhibition logic between the standard (Fomepizole) and the alkylating probe.
Caption: Fomepizole allows enzyme recovery (reversible), while the chloroethyl derivative permanently inactivates ADH and risks off-target alkylation.
Cross-Reactivity Profile
The "chloroethyl" moiety increases potency against ADH but compromises specificity by introducing reactivity toward other thiol-containing enzymes.
A. Cytochrome P450 2E1 (CYP2E1)[1]
-
Interaction: Pyrazoles are classic ligands for CYP2E1. While 4-methylpyrazole is a competitive inhibitor (and inducer upon chronic use), the chloroethyl derivative poses a risk of mechanism-based inactivation (suicide inhibition) of the heme protein.
-
Experimental Insight: In microsome assays, 4-substituted pyrazoles often show Type II binding spectra (nitrogen coordination to heme). The alkylating variant can covalently modify the apoprotein, leading to irreversible loss of CYP2E1 activity, unlike the reversible inhibition seen with Fomepizole.
B. Catalase[2]
-
Interaction: Unsubstituted pyrazole is a potent inhibitor of catalase. The addition of the 4-methyl group (Fomepizole) significantly reduces catalase inhibition (making it safer).
-
Chloroethyl Variant: The steric bulk of the 4-(2-chloroethyl)-3-methyl group likely hinders access to the catalase active site compared to simple pyrazole, but it remains more reactive than Fomepizole due to its electrophilic nature.
C. Aldehyde Dehydrogenase (ALDH)[3][4]
-
Selectivity Window: A critical requirement for ADH inhibitors is not to inhibit ALDH (which would cause acetaldehyde buildup, similar to Disulfiram).
-
Performance: 4-substituted pyrazoles generally exhibit high selectivity for ADH over ALDH (>1000-fold). However, at high concentrations (>1 mM), the chloroethyl derivative may show non-specific inhibition of ALDH via cysteine modification.
Experimental Protocols
As a Senior Scientist, you must validate these interactions in your specific system. Do not rely solely on literature values; the alkylation rate is pH and temperature-dependent.
Protocol 1: Differentiating Reversible vs. Irreversible Inhibition
Use this to confirm if the compound is acting as a "suicide inhibitor" in your assay.
-
Incubation: Prepare two mixtures:
-
Mix A: ADH (100 nM) + Fomepizole (10 µM).
-
Mix B: ADH (100 nM) + 4-(2-chloroethyl)-3-methyl-1H-pyrazole (10 µM).
-
Incubate for 30 minutes at 25°C in Phosphate Buffer (pH 7.4).
-
-
Dilution/Dialysis:
-
Dilute both mixtures 100-fold into a reaction cuvette containing NAD+ (2.4 mM) and Ethanol (33 mM).
-
Alternatively: Dialyze samples overnight against buffer to remove unbound inhibitor.
-
-
Activity Measurement: Measure NADH production at 340 nm.
-
Result A (Fomepizole): Activity recovers (inhibitor dissociates upon dilution).
-
Result B (Chloroethyl): Activity remains near 0% (covalent modification persists).
-
Protocol 2: Thiol Selectivity Screen (The "Dirty" Check)
Use this to assess non-specific cross-reactivity.
-
Reagent: Ellman’s Reagent (DTNB).
-
Setup: Incubate the inhibitor (50 µM) with a generic thiol standard (e.g., Glutathione, 50 µM) for 60 minutes.
-
Measurement: Add DTNB and measure absorbance at 412 nm.
-
Interpretation:
-
Stable Signal: No reaction with thiols (High Specificity).
-
Decreased Signal: Inhibitor has alkylated the Glutathione (Low Specificity/High Toxicity risk).
-
Comparative Data Summary
The following data synthesizes structural analogue studies (Fries et al., 1979; Theorell et al.) to benchmark performance.
| Parameter | Fomepizole (Standard) | 4-(2-chloroethyl)-3-methyl-1H-pyrazole | Note |
| ADH Ki (Inhibition Constant) | 0.1 - 0.2 µM | < 0.1 µM (Apparent) | Chloroethyl variant shows time-dependent decrease in IC50. |
| Inhibition Type | Competitive (Reversible) | Irreversible (Active Site Directed) | Target is likely Cys-46 in LADH. |
| Catalase Inhibition | Weak / Negligible | Moderate | Steric bulk reduces affinity compared to Pyrazole. |
| CYP2E1 Interaction | Competitive Inhibitor / Inducer | Potential Suicide Inhibitor | Risk of heme destruction or protein alkylation. |
| Toxicity Potential | Low (FDA Approved) | High | Alkylating agents are potential mutagens/cytotoxins. |
References
-
Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359.
-
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1] Acta Chemica Scandinavica, 23, 892-902.
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases.[2] Journal of Pharmacology and Experimental Therapeutics, 178(1), 199-203.[2]
- McMartin, K. E., et al. (2017). Fomepizole (4-methylpyrazole): Metabolism and Toxicity. Toxicological Sciences. (Contextualizing standard inhibitor safety).
Sources
Proper Disposal Procedures: 4-(2-chloroethyl)-3-methyl-1H-pyrazole
Executive Summary & Core Directive
Do not treat this compound as standard organic waste.
4-(2-chloroethyl)-3-methyl-1H-pyrazole (and its related salts, such as the hydrochloride) possesses a chloroethyl moiety . In medicinal chemistry, this functional group acts as an electrophile capable of alkylating nucleophiles (DNA, proteins). Consequently, this compound must be managed as a potential genotoxin and a corrosive halogenated agent .
The Core Directive:
-
Segregate strictly as Halogenated Organic Waste.
-
Prohibit mixing with strong bases or oxidizers (risk of exothermic elimination or toxic gas evolution).
-
Destruction method is exclusively High-Temperature Incineration with acid gas scrubbing.
Hazard Characterization (The "Why")
To ensure safety, the disposal protocol is dictated by the chemical's reactivity profile.
| Feature | Hazard Class | Mechanism of Danger |
| Chloroethyl Group | Alkylating Agent | Can undergo nucleophilic substitution ( |
| Pyrazole Ring | Nitrogen Heterocycle | Stable under most conditions, but combustion releases nitrogen oxides ( |
| Hydrolysis Product | Corrosive Acid | Upon contact with moisture or during degradation, the chloroethyl group can release Hydrochloric Acid (HCl), corroding metal containers and damaging tissue. |
Key Safety Data (Inferred/Analogous):
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - precautionary assignment for alkyl chlorides).
-
Waste Characteristic: Toxic, Corrosive, Halogenated.[1]
Pre-Disposal Stabilization & Packaging
Before the waste leaves your bench, it must be stabilized to prevent accidents during internal transport.[1]
A. Container Selection
-
Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal cans or drums. Rationale: Residual moisture can hydrolyze the chloride, generating HCl which will corrode the metal from the inside out, leading to leaks in the waste storage area.
B. Chemical Segregation (The "Self-Validating" System)
You must verify the absence of incompatible streams before adding to a waste carboy.
-
Incompatible Stream 1: Strong Bases (NaOH, KOH, Amines).
-
Incompatible Stream 2: Strong Oxidizers (Peroxides, Nitric Acid).
C. Labeling Protocol
Standard "Organic Waste" labels are insufficient. The label must explicitly state:
"HALOGENATED ORGANIC WASTE" "Contains: 4-(2-chloroethyl)-3-methyl-1H-pyrazole" "Warning: Potential Alkylating Agent / Corrosive"
Disposal Workflow (Step-by-Step)
This workflow ensures the material moves from the bench to final destruction without bypassing safety checks.
Step 1: Liquid Waste (Solutions)
-
Dilution: If the compound is in a concentrated reaction mixture, dilute with a compatible halogenated solvent (e.g., Dichloromethane or Chloroform) to reduce concentration below 10% wt/wt.
-
pH Check: Verify the waste solution is neutral or slightly acidic (pH 4-7). If highly acidic, neutralize carefully with Sodium Bicarbonate before sealing, to prevent gas buildup.
-
Transfer: Pour into the dedicated Halogenated Waste carboy.
Step 2: Solid Waste (Pure Compound/Contaminated Solids)
-
Double Bagging: Place solid waste (weighing boats, contaminated gloves, silica gel) into a clear polyethylene bag. Seal it. Place that bag inside a second bag (double containment).
-
Tagging: Attach the hazardous waste tag to the outer bag.
-
Binning: Place in the Solid Hazardous Waste drum (specifically for toxic/halogenated solids).
Step 3: Final Disposition
-
Transport: The facility's EHS team transfers the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method: Rotary Kiln Incineration at >1000°C.
Visualized Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision logic for segregating halogenated pyrazole waste. Note the critical checkpoint preventing mixing with non-halogenated solvents to maintain cost-efficiency and safety.
Emergency Spill Procedures
If 4-(2-chloroethyl)-3-methyl-1H-pyrazole is spilled outside a fume hood:
-
Evacuate: Clear the immediate area. The compound is a potential alkylating irritant.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL) or dust is airborne, use a half-mask respirator with organic vapor/acid gas cartridges.
-
Absorb: Use a Universal Absorbent Pads or Vermiculite.
-
Do not use: Paper towels alone (insufficient barrier) or sawdust (combustible).
-
-
Decontaminate: Wipe the surface with a mild surfactant solution followed by water.
-
Disposal: All cleanup materials must go into the Solid Hazardous Waste stream (as described in Section 4, Step 2).
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Compatibility Chart. Retrieved February 23, 2026, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 23, 2026, from [Link]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
